6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
CAS No.: 881040-33-1
Cat. No.: VC21113185
Molecular Formula: C16H13ClN2O
Molecular Weight: 284.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881040-33-1 |
|---|---|
| Molecular Formula | C16H13ClN2O |
| Molecular Weight | 284.74 g/mol |
| IUPAC Name | 6-chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C16H13ClN2O/c1-10-3-5-13(11(2)7-10)16-14(9-20)19-8-12(17)4-6-15(19)18-16/h3-9H,1-2H3 |
| Standard InChI Key | CXDWTKQYRNUCQM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=O)C |
| Canonical SMILES | CC1=CC(=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=O)C |
Introduction
6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a complex organic compound belonging to the imidazo[1,2-a]pyridine class, which is known for its diverse biological activities. This compound is characterized by a fused imidazole and pyridine ring system, making it a valuable scaffold in medicinal chemistry. The presence of a chloro group and a carbaldehyde functional group enhances its reactivity and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis of 6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
The synthesis of this compound typically involves the reaction of 2-aminopyridine with 2,4-dimethylbenzaldehyde under acidic conditions. This process can be further modified to introduce the chloro and carbaldehyde functionalities. The detailed steps may vary depending on the specific conditions and reagents used.
| Reagents | Conditions | Product |
|---|---|---|
| 2-Aminopyridine, 2,4-Dimethylbenzaldehyde | Acidic Conditions | Imidazo[1,2-a]pyridine Core |
| Chlorination Agent (e.g., Cl2) | Appropriate Solvent | 6-Chloro Derivative |
| Formylation Agent (e.g., DMF/POCl3) | Appropriate Solvent | 3-Carbaldehyde Derivative |
Biological Activities and Applications
Imidazo[1,2-a]pyridines are known for their diverse biological activities, including anticancer, antimicrobial, and insecticidal properties. The introduction of a carbaldehyde group may enhance these activities by providing additional sites for interaction with biological targets.
| Biological Activity | Potential Mechanism |
|---|---|
| Anticancer | Inhibition of key enzymes or disruption of cellular processes |
| Antimicrobial | Inhibition of essential enzymes in pathogens |
| Insecticidal | Disruption of insect neural systems |
Research Findings and Future Directions
Research on 6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is ongoing, with a focus on its potential applications in medicinal chemistry. Further studies are needed to fully explore its biological activities and to optimize its synthesis for large-scale production.
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